molecular formula C25H30O13 B150477 Picroside III CAS No. 64461-95-6

Picroside III

Cat. No. B150477
CAS RN: 64461-95-6
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
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Description

Picroside III is an iridoid glycoside derived from the plant Picrorhiza scrophulariiflora, which has been traditionally used in herbal medicine. It has shown therapeutic potential in various studies, particularly in the context of inflammatory diseases and maintaining intestinal health. For instance, Picroside III has been found to ameliorate colitis in mice by protecting intestinal barrier integrity and modulating gut microbiota .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Picroside III, they do mention the synthesis of related compounds such as acylated analogs of picroside-II . These analogs were synthesized and tested for their immune-adjuvant activity, suggesting that similar synthetic approaches could potentially be applied to Picroside III for the development of therapeutic agents.

Molecular Structure Analysis

The molecular structure of Picroside III, like other iridoid glycosides, is characterized by a cyclopentanopyran framework. This structure is responsible for the compound's biological activities. Although the exact molecular structure analysis of Picroside III is not detailed in the provided papers, the structure of related compounds such as picroside II has been extensively studied, and it is known that these compounds can undergo various metabolic pathways in vivo .

Chemical Reactions Analysis

Picroside III is likely to undergo similar metabolic pathways as Picroside II, which includes deglycosylation, glucuronidation, and sulfate conjugation . These metabolic reactions are crucial for the compound's bioavailability and pharmacokinetics, which ultimately influence its therapeutic efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of Picroside III can be inferred from the pharmacokinetic study of iridoid glycosides, which includes Picroside I, II, and III. These compounds exhibit rapid elimination and a large volume of distribution in rats. Picroside II, which is structurally similar to Picroside III, showed the highest liver uptake, indicating that these compounds have significant hepatoprotective potential . The stability and solubility of these compounds are essential for their bioactivity and are typically assessed using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) .

Relevant Case Studies

Several case studies have demonstrated the therapeutic potential of Picroside III. In mice with dextran sulfate sodium (DSS)-induced colitis, Picroside III pretreatment mitigated disease symptoms, alleviated intestinal damage, and attenuated inflammation. It also influenced the gut microbiota composition, increasing the abundance of beneficial Lactobacillus species . Another study showed that Picroside III protected against colitis by enhancing intestinal barrier function and promoting wound healing through the activation of AMP-activated protein kinase (AMPK) . These case studies highlight the potential of Picroside III as a treatment for inflammatory bowel disease (IBD) and possibly other inflammatory conditions.

Scientific Research Applications

Biochemistry and Biotechnology

  • Summary of Application : Picroside III is used in the study of metabolites production and expression profiling of Picrosides biosynthetic pathway genes in friable callus culture of Picrorhiza kurroa .
  • Methods of Application : The wild leaf explant of P. kurroa was used to produce friable callus under different culture conditions, i.e., dark and light with two temperature variants (15 °C and 25 °C). The callus cell lines were screened based on growth biomass and metabolites content accumulation .

Pharmacokinetics

  • Summary of Application : Picroside III is used in the development of an ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) method to simultaneously determine Picroside-I, Picroside-II, Picroside-III, minecoside, and sweroside in rat plasma .
  • Methods of Application : The chromatographic column was an ACQUITY UHPLC ® BEH Amide Column (2.1 × 100 mm, 1.7 µm; Waters, MA, USA), column temperature 40 °C. The mobile phase was 0.1% formic acid aqueous solution–0.1% formic acid acetonitrile solution. The flow rate was 0.4 mL/min. Multiple reaction monitoring (MRM) and negative ion modes were adopted .
  • Results : The calibration curves of five compounds in plasma showed good linearity ( r > 0.9911) over the studied dose range. The lower limits of quantification (LLOQ) for Picroside-I, Picroside-II, Picroside-III, minecoside, and sweroside were 6.876, 5.193, 5.040, 1.260, and 4.527 ng/mL, respectively .

Pharmacokinetics

  • Summary of Application : A selective and sensitive ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) method was developed for the simultaneous quantitative determination of picroside I, II, III and IV in rat plasma to aid the pharmacokinetics studies .
  • Methods of Application : The details of the experimental procedures and technical parameters are not provided in the source .
  • Results : The results of the study are not provided in the source .

Biochemistry

  • Summary of Application : Picroside III significantly promoted AMP-activated protein kinase (AMPK) phosphorylation in vitro and in vivo .
  • Methods of Application : The details of the experimental procedures and technical parameters are not provided in the source .
  • Results : Blockade with AMPK could significantly attenuate the upregulation of Picroside III in ZO-1 and occludin expressions and the downregulation of claudin-2 expression in TNF-α treated Caco-2 cells .

Pharmacokinetics

  • Summary of Application : A selective and sensitive ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) method was developed for the simultaneous quantitative determination of picroside I, II, III and IV in rat plasma to aid the pharmacokinetics studies .
  • Methods of Application : The details of the experimental procedures and technical parameters are not provided in the source .
  • Results : The results of the study are not provided in the source .

Biochemistry

  • Summary of Application : Picroside III significantly promoted AMP-activated protein kinase (AMPK) phosphorylation in vitro and in vivo .
  • Methods of Application : The details of the experimental procedures and technical parameters are not provided in the source .
  • Results : Blockade with AMPK could significantly attenuate the upregulation of Picroside III in ZO-1 and occludin expressions and the downregulation of claudin-2 expression in TNF-α treated Caco-2 cells .

Safety And Hazards

Picroside III should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment such as a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picroside III

CAS RN

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
Q Huan, Z Gao, P Wu, Y Zhang, H Xiao… - Chemistry & …, 2023 - Wiley Online Library
… , it can be speculated that Picroside III may be a … Picroside III on the intestinal mucosal barrier in TNF-α-induced Caco-2 cells and DSS-induced colitis in mice. We found that Picroside III …
Number of citations: 1 onlinelibrary.wiley.com
H Xie, X Lu, W Jin, H Zhou, D Chen… - Current …, 2020 - ingentaconnect.com
… but few studies on picroside III and few reports on the phar macokinetics of picroside IV. Rhizoma picrorhizae has richpharmacological activities and high utilization value, and many …
Number of citations: 8 www.ingentaconnect.com
V Kumar, H Sood, M Sharma… - Phytochemical …, 2013 - Wiley Online Library
Introduction Picrorhiza kurroa Royle ex Benth is an important medicinal herb used in the preparation of several herbal drug formulations due to the presence of picroside‐I (P‐I) and …
Q Shen, W Dong, Y Wang, L Gong, Z Dai… - … of pharmaceutical and …, 2013 - Elsevier
… picroside-III. The recoveries were expressed as mean, RSD. … -I, picroside-II and picroside-III in P. scrophulariiflora sample. … The quantities of picroside-I, picroside-II and picroside-III in P…
Number of citations: 36 www.sciencedirect.com
J Zhu, B Xue, B Ma, Q Zhang, M Liu, L Liu… - … of Chromatography B, 2015 - Elsevier
… After being fasted for 12 h, six rats were given a normal saline solution containing Picroside-I, Picroside-II, and Picroside-III at the same concentration via tail vein injection. The dose …
Number of citations: 17 www.sciencedirect.com
Z Chen, J Wu, W Shen, P Liu, Y Cao… - Journal of separation …, 2011 - Wiley Online Library
… cycle to 60 min in the sixth cycle, in which two separated peaks, F and G, were obtained and analyzed by UPLC-UV, subsequently producing 7.2 mg picroside I and 1.8 mg picroside III. …
S Pandit, K Shitiz, H Sood, RS Chauhan - Journal of plant biochemistry …, 2013 - Springer
Picrorhiza kurroa Royle ex Benth (Family: Scrophulariaceae) is a medicinal herb, mainly found in the North-Western Himalayas. Extensive harvesting for pharmaceutical purposes, lack …
Number of citations: 62 link.springer.com
Y Huang, M Zhou, C Li, Y Chen, W Fang… - American Journal of …, 2016 - ncbi.nlm.nih.gov
… Currently, three iridoids have been isolated from Picrorhiza scrophularii flora pennell including picroside II, picroside II, and picroside III. Picroside II is the most abundant iridoid, which …
Number of citations: 19 www.ncbi.nlm.nih.gov
K Krupashree, KH Kumar, P Rachitha… - South African Journal of …, 2014 - Elsevier
… constituents of 70% hydroalcoholic fraction of Picrorhiza kurroa by LC–ESI–MS/MS which showed the presence of iridoid glucosides such as picroside I, picroside II, picroside III, …
Number of citations: 44 www.sciencedirect.com
Z Wang, X Shi, S Jiang, J Sun, G Borjigin, Q Li, Y Mu… - Molecules, 2023 - mdpi.com
… To evaluate the quality of this medicinal material, Picroside-I, Picroside II, and Picroside III [4] are the three main active ingredients in PS, which have shown significant effects on the …
Number of citations: 6 www.mdpi.com

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